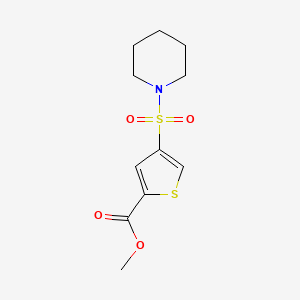
methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. In
Wirkmechanismus
Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate works by inhibiting the activity of BTK, ITK, and JAK3 kinases. BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cell lymphomas. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells. JAK3 is involved in the signaling pathway of several cytokines, including interleukin-2, which is important for the proliferation of T-cells. By inhibiting these kinases, this compound disrupts the signaling pathways that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK, ITK, and JAK3 kinases in biochemical assays. In preclinical studies, it has demonstrated efficacy in inhibiting the growth of several types of cancer cells. In addition, it has shown synergy with other cancer therapies, such as chemotherapy and immunotherapy. This compound has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It has also shown synergy with other cancer therapies, which makes it a promising candidate for combination therapy. However, there are also some limitations to using this compound in lab experiments. It has a relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, it has not yet been evaluated in clinical trials for the treatment of cancer, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the development of methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate. One potential direction is to evaluate its efficacy in clinical trials for the treatment of various types of cancer. Another direction is to explore its potential as a combination therapy with other cancer therapies, such as chemotherapy and immunotherapy. In addition, there is potential to modify the chemical structure of this compound to improve its solubility and pharmacokinetic properties. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate involves a series of chemical reactions starting with 2-thiophenecarboxylic acid. The acid is first converted to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with piperidine to form the corresponding piperidinyl acid chloride. The piperidinyl acid chloride is then reacted with methylamine to form the final product, this compound. The overall yield of the synthesis is approximately 25%.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate has been shown to have potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases are involved in various signaling pathways that are important for the survival and proliferation of cancer cells. In preclinical studies, this compound has demonstrated efficacy in inhibiting the growth of several types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also shown synergy with other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
methyl 4-piperidin-1-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-16-11(13)10-7-9(8-17-10)18(14,15)12-5-3-2-4-6-12/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVQFPJROZFUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)
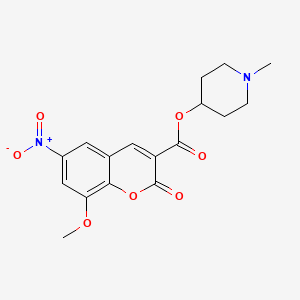
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)
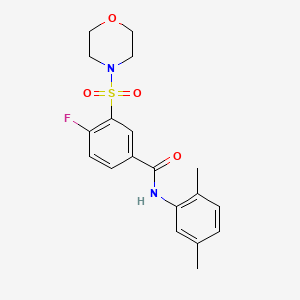
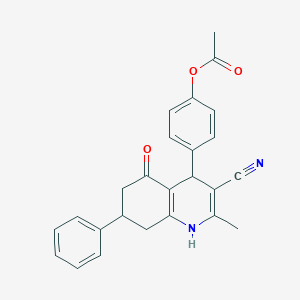
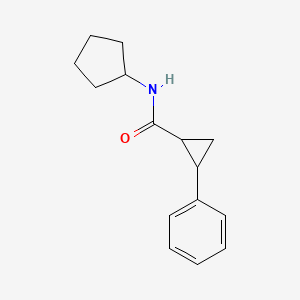
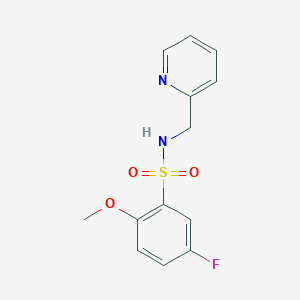
![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)
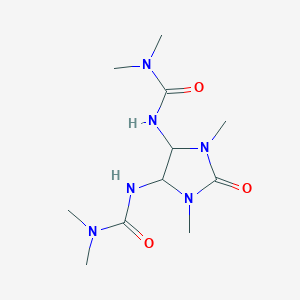
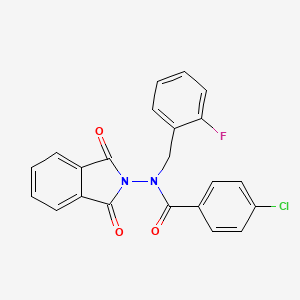
![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
